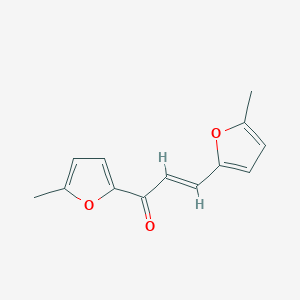

(2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one” is a chemical compound that belongs to the class of chalcones . Chalcones are known for their diverse pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their mushroom tyrosinase inhibitory activity . The synthesis was carried out under acidic conditions using 1-M HCl acetic acid solution .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the crystal structure of 1-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one was determined using single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a series of heterocyclic chalcone derivatives were synthesized and characterized by Infrared, ¹H and ¹³C nuclear magnetic resonance, and mass spectra .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the fundamental FT-IR and FT-Raman modes have been calculated which were found in good agreement with the observed wave numbers .Mechanism of Action

Target of Action

The primary target of (2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one is tyrosinase , a metalloenzyme group of polyphenol oxidases . Tyrosinase plays a specific function in melanogenesis , the process of melanin production in the skin cells.

Mode of Action

This compound interacts with tyrosinase and inhibits its activity . It binds to the catalytic and allosteric sites of tyrosinase, thereby inhibiting the enzyme activity . The compound interacts with two residues in the tyrosinase active site pocket, such as ASN260 and MET280 .

Biochemical Pathways

Tyrosinase promotes the transformation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by hydroxylation, and then, L-DOPA is converted to DOPA-quinone . The inhibition of tyrosinase by (2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one disrupts this pathway, leading to a decrease in melanin synthesis .

Result of Action

The compound attenuates melanin synthesis and cellular tyrosinase activity . It also decreases tyrosinase expressions in B16F10 cells . These effects suggest that the compound could be a potential candidate for the development of an antipigmentation agent .

Safety and Hazards

properties

IUPAC Name |

(E)-1,3-bis(5-methylfuran-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-9-3-5-11(15-9)6-7-12(14)13-8-4-10(2)16-13/h3-8H,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPPUFINQDVBKF-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)C2=CC=C(O2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(O2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl rac-(1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, 95%](/img/structure/B6355949.png)

![t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate](/img/structure/B6355966.png)